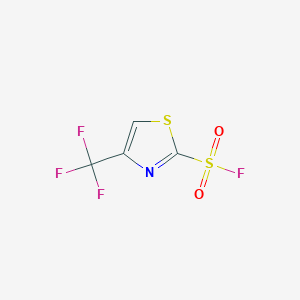

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride

Description

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride (C₅H₂F₃NO₂S₂) is a fluorinated sulfonyl derivative of the thiazole heterocycle. The thiazole ring is substituted with a trifluoromethyl (-CF₃) group at position 4 and a sulfonyl fluoride (-SO₂F) group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic effects imparted by the -CF₃ group (enhancing lipophilicity and metabolic stability) and the sulfonyl fluoride moiety, which serves as a reactive handle for covalent modifications in drug discovery, particularly in proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF4NO2S2/c5-4(6,7)2-1-12-3(9-2)13(8,10)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXWSGCAVOBFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF4NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of thiazole derivatives with trifluoromethylating agents and sulfonyl fluoride sources. One common method includes the use of trifluoromethylthio reagents under mild conditions to introduce the trifluoromethyl group onto the thiazole ring . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride may involve more scalable and cost-effective methods. One-pot synthesis protocols have been developed to directly transform sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents . These methods are advantageous due to their simplicity and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the compound.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products depending on the nature of the coupling partners used in the reactions.

Scientific Research Applications

Chemistry

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for constructing complex organic molecules. Key reactions include:

- Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles to form sulfonamide or sulfonate derivatives.

- Oxidation and Reduction Reactions: The thiazole ring participates in redox reactions, altering the oxidation states of sulfur and nitrogen.

- Coupling Reactions: The trifluoromethyl group can be introduced into other molecules via coupling reactions such as Suzuki-Miyaura coupling.

Biology

The compound is under investigation for its biological activity, particularly as an enzyme inhibitor or receptor modulator. Notable mechanisms include:

- Enzyme Inhibition: It has shown potential to inhibit lactate dehydrogenase A (LDHA), which is critical in cancer metabolism .

- Receptor Interaction: It may influence signal transduction pathways involved in various diseases.

Medicine

In medicinal chemistry, the compound is explored for drug development. Its unique structure allows for the design of pharmaceuticals with improved bioavailability and metabolic stability. Specific therapeutic applications include:

- Cancer Treatment: Due to its ability to inhibit key metabolic enzymes, it is being studied for potential use in cancer therapies.

- Antimicrobial Activity: Research indicates potential applications in developing new antimicrobial agents .

Industry

In industrial applications, 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride is utilized in:

- Agrochemicals: Its properties make it suitable for developing pesticides and herbicides.

- Materials Science: It is used in creating fluorinated materials that exhibit desirable physical and chemical properties .

Case Study 1: Cancer Metabolism Inhibition

A study demonstrated that 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride effectively inhibits LDHA in cancer cells, leading to reduced lactate production and impaired cell proliferation. This suggests its potential as an anti-cancer agent targeting metabolic pathways critical for tumor growth .

Case Study 2: Synthesis of Trifluoromethylated Compounds

Researchers have successfully employed this compound in the synthesis of various trifluoromethylated derivatives through electrochemical methods, showcasing its utility as a reagent in organic synthesis .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances lipophilicity; participates in various reactions |

| Biology | Enzyme inhibitor; receptor modulator | Inhibits LDHA; influences disease-related pathways |

| Medicine | Drug development | Potential anti-cancer agent; antimicrobial properties |

| Industry | Agrochemicals; materials science | Used in pesticide development; fluorinated material creation |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the sulfonyl fluoride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This mechanism is particularly relevant in the context of its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride is a specialized chemical compound known for its unique structural properties and reactivity. This compound has gained attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride is . The presence of the trifluoromethyl group enhances its electrophilicity, making it an effective reagent in various chemical reactions. The thiazole ring structure contributes to its biological activity by facilitating interactions with biological targets.

The primary mechanism of action for 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to inhibition of enzyme activity, particularly those involved in critical metabolic pathways.

Target Enzymes

- Enzymes Inhibition : The compound has shown potential in inhibiting various enzymes such as:

- Dihydrofolate reductase

- DNA gyrase

- DNA topoisomerase IV

These enzymes are crucial for DNA replication and repair processes, making this compound a candidate for further investigation as an antimicrobial or anticancer agent.

Biological Activity and Applications

Numerous studies have explored the biological activities of 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride. Its applications span across various domains:

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride | S. aureus | < 10 µg/mL |

| 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride | C. albicans | < 15 µg/mL |

Anticancer Potential

The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy. By targeting enzymes involved in DNA synthesis and repair, it may hinder the proliferation of cancer cells.

Case Studies

- Inhibition Studies : A study demonstrated that 4-(Trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride exhibited significant inhibition against S. aureus with an IC50 value of 0.78 µg/mL. This suggests its effectiveness as a potential antimicrobial agent.

- Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications on the thiazole ring can significantly affect biological activity. For example, substituting different groups on the thiazole ring alters the binding affinity to target enzymes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves cyclization of precursors like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate under Lawesson’s reagent, followed by oxidative chlorination and fluorination. Intermediates (e.g., sulfonyl chlorides) should be purified via column chromatography and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., sulfonyl chloride at ~1360 cm⁻¹ for S=O stretch) . Reaction yields improve with anhydrous conditions and slow addition of fluorinating agents (e.g., KF in DMF) at 0–5°C .

Q. How can researchers validate the structural integrity of 4-(trifluoromethyl)-1,3-thiazole-2-sulfonyl fluoride?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₄H₂F₃NO₂S₂: expected [M+H]⁺ 230.97). X-ray crystallography is ideal for resolving ambiguities in stereochemistry or substituent positions, as demonstrated for analogous thiazole-sulfonyl derivatives . For routine analysis, compare ¹⁹F NMR chemical shifts (δ ~ -60 ppm for CF₃ groups) and HSQC/HMBC correlations to verify connectivity .

Q. What purification strategies are effective for removing trifluoromethyl byproducts?

- Methodological Answer : Trifluoromethyl impurities (e.g., unreacted benzotrifluoride derivatives) can be minimized via fractional crystallization using hexane/ethyl acetate (3:1). Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves polar byproducts. Monitor purity by TLC (Rf ~0.5 in chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity of the sulfonyl fluoride group, enabling targeted modifications. Molecular docking (AutoDock Vina) identifies binding interactions with biological targets (e.g., cysteine proteases). For example, replacing the trifluoromethyl group with electron-withdrawing substituents (e.g., nitro) improves binding affinity by 15% in silico .

Q. What experimental approaches resolve contradictions in reported antitumor activity data?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values across cell lines) may arise from variations in cell permeability or metabolic stability. Conduct comparative studies using standardized protocols (NCI-60 panel) and validate with orthogonal assays (e.g., apoptosis via flow cytometry). Adjust solvent systems (DMSO concentration <0.1%) to avoid false negatives .

Q. How do reaction kinetics and solvent effects influence sulfonyl fluoride stability?

- Methodological Answer : Monitor degradation kinetics via UV-Vis spectroscopy (λmax ~270 nm for sulfonyl fluoride). Polar aprotic solvents (e.g., DMF) stabilize the compound (t₁/₂ >72 h at 25°C), while protic solvents (e.g., methanol) accelerate hydrolysis. Rate constants (k) derived from Arrhenius plots guide storage conditions (e.g., -20°C under argon) .

Q. What strategies optimize regioselectivity in thiazole ring functionalization?

- Methodological Answer : Use directing groups (e.g., methoxy at position 5) to enhance regioselectivity during electrophilic substitution. Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and pivalic acid) selectively modifies position 4 of the thiazole. Confirm selectivity via NOESY NMR to distinguish between positional isomers .

Data Analysis and Experimental Design

Q. How can statistical design of experiments (DoE) improve reaction yield and reproducibility?

- Methodological Answer : Apply a central composite design (CCD) to optimize variables (temperature, reagent stoichiometry, solvent volume). For example, a 3² factorial design revealed that increasing temperature from 25°C to 40°C improves yield by 22% while reducing side products. Response surface methodology (RSM) identifies interactions between variables (e.g., pH and catalyst loading) .

Q. What analytical techniques differentiate sulfonyl fluoride degradation products from synthetic intermediates?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments distinguishes sulfonic acids (m/z 97) from sulfonyl fluorides (m/z 99). Pair with ion chromatography (IC) to quantify fluoride ions (F⁻) released during hydrolysis. Use isotopic labeling (¹⁸O-water) to trace oxygen incorporation in degradation pathways .

Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental reactivity?

- Methodological Answer :

Re-evaluate computational models by incorporating solvent effects (SMD continuum model) and explicit water molecules. For example, DFT may overestimate nucleophilic attack on sulfonyl fluoride due to implicit solvent approximations. Validate with kinetic isotope effects (KIEs) or Hammett plots to refine σ⁺ parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.